

# Protocol for In Vivo Administration of N-Demethyl methylone (Methylone) in Rats

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## Compound of Interest

Compound Name: *N-Demethyl methylone hydrochloride*

Cat. No.: *B6595638*

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## Application Notes for Researchers, Scientists, and Drug Development Professionals

### Introduction

N-Demethyl methylone, also known as 3,4-methylenedioxy-N-methylcathinone (MDMC) or methylone, is a synthetic cathinone and a  $\beta$ -keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a psychoactive substance with stimulant properties, it has potential for abuse.[3] Understanding its in vivo effects is crucial for neuropharmacological research and drug development. These application notes provide a comprehensive overview of protocols for the in vivo administration of methylone in rat models, summarizing key quantitative data and experimental methodologies from published research.

### Pharmacology and Mechanism of Action

Methylone is a non-selective inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4] By blocking the re-uptake of these monoamines, it leads to their increased extracellular concentrations, which is believed to mediate its stimulant effects.[3][4] The ratio of DAT to SERT inhibition for methylone is approximately 3.3, suggesting a high abuse potential similar to cocaine.[4] In vivo microdialysis studies in rats have confirmed that methylone administration leads to elevations in extracellular dopamine and 5-HT in brain reward pathways.[3]

## Metabolism and Pharmacokinetics

In rats, methylone is extensively metabolized through two primary pathways: N-demethylation to 3,4-methylenedioxycathinone (MDC) and O-demethylenation followed by O-methylation to form 4-hydroxy-3-methoxymethylcathinone (HMMC) and 3,4-dihydroxy-N-methylcathinone (HHMC).[1][5][6] Following subcutaneous administration, methylone and its active metabolite MDC exhibit rapid absorption, with peak plasma concentrations (Tmax) occurring between 15 and 45 minutes.[2] Both methylone and MDC readily cross the blood-brain barrier.[3] In contrast, the hydroxylated metabolites, HHMC and HMMC, have poor brain penetration.[3]

## Experimental Protocols

### Animal Models

- Species: Rat
- Strains: Sprague-Dawley[2][3] and Wistar[4][5] rats have been commonly used.
- Sex: Studies have utilized male[1][2][3] and female rats.[7][8] Note that sex differences in behavioral responses to methylone have been observed.[9]
- Age: Adolescent male Wistar rats have been used in some studies.[4][10]
- Housing: Animals are typically housed in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.[7] For certain experiments, such as body temperature measurement, rats may be single-housed to avoid confounding effects of group housing.[3][4]

### Drug Preparation and Administration

- Compound: (±)-3,4-Methylenedioxy-N-methylcathinone hydrochloride (Methylone HCl).
- Vehicle: Isotonic saline (0.9% NaCl) is the standard vehicle for dissolving methylone HCl.[3][9]
- Routes of Administration:

- Subcutaneous (s.c.): A common route for pharmacokinetic and behavioral studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Intraperitoneal (i.p.): Used for assessing behavioral effects.[\[5\]](#)[\[9\]](#)[\[11\]](#)
- Intravenous (i.v.): Employed in self-administration and in vivo microdialysis studies.[\[7\]](#)[\[8\]](#)[\[12\]](#)

## Experimental Procedures

- Objective: To determine the absorption, distribution, metabolism, and excretion of methylone and its metabolites.
- Methodology:
  - Rats are administered a single dose of methylone via the desired route (e.g., 3, 6, or 12 mg/kg, s.c.).[\[1\]](#)[\[2\]](#)
  - Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, 240, 480 minutes) via indwelling catheters.[\[1\]](#)
  - For brain concentration analysis, rats are decapitated at specific time points (e.g., 40 and 120 minutes), and brain tissue (e.g., prefrontal cortex, dorsal striatum) is collected.[\[3\]](#)
  - Plasma and brain homogenates are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify methylone and its metabolites.[\[1\]](#)[\[3\]](#)
- Objective: To evaluate the psychoactive and stimulant effects of methylone.
- Key Experiments:
  - Locomotor Activity:
    - Rats are placed in an open-field arena.
    - Following a habituation period, they are administered methylone or vehicle.

- Locomotor activity (e.g., distance traveled, stereotyped movements) is recorded for a set duration (e.g., 60-120 minutes).[4][9]
- Conditioned Taste Aversion (CTA):
  - Rats are water-deprived and then given access to a novel tasting solution (e.g., saccharin).
  - Immediately after consumption, they are injected with methylone (e.g., 5.6, 10, or 18 mg/kg, i.p.) or vehicle.[9]
  - After a conditioning period, rats are given a two-bottle choice between the novel solution and water to assess aversion.[9]
- Intravenous Self-Administration (IVSA):
  - Rats are surgically implanted with intravenous catheters.
  - They are placed in operant conditioning chambers where they can press a lever to receive an infusion of methylone (e.g., 0.5 mg/kg/infusion).[7][8]
  - The number of infusions is recorded to determine the reinforcing properties of the drug.
- Objective: To assess the physiological effects of methylone.
- Key Measurements:
  - Body Temperature:
    - Baseline rectal temperature is measured.
    - Rats are administered methylone (e.g., 10 or 20 mg/kg, s.c.).[4][13]
    - Rectal temperature is monitored at regular intervals post-administration.[4] Note that hyperthermic reactions can be more pronounced in group-housed animals.[4][10]

## Data Presentation

Table 1: Pharmacokinetic Parameters of Methylone and its Metabolites in Rats

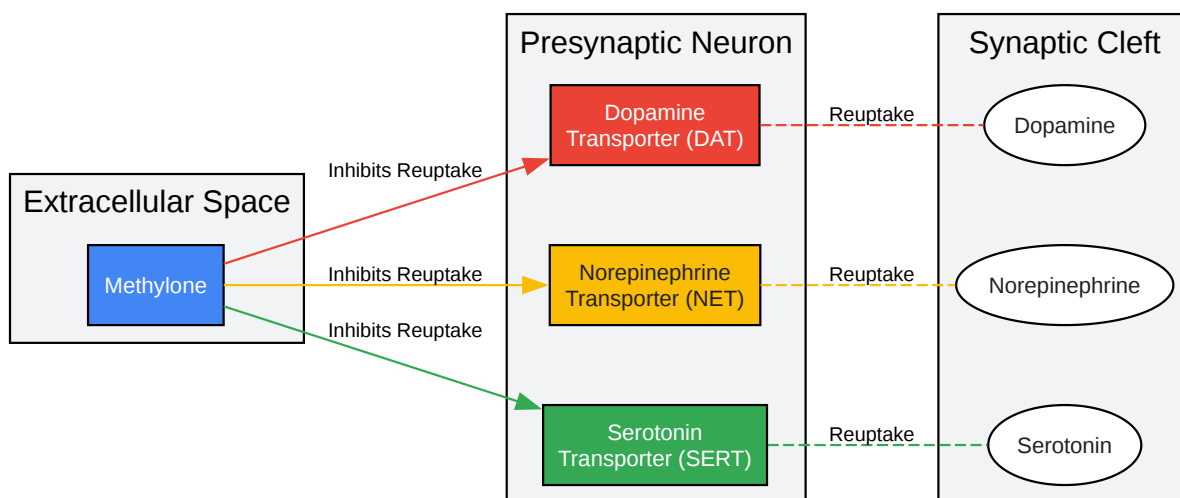
Analyte	Dose (mg/kg, s.c.)	Tmax (min)	t1/2 (min)	Brain-to-Plasma Ratio	Reference
Methylone	3, 6, 12	15-45	60-90	$\geq 3$	<a href="#">[2]</a> <a href="#">[3]</a>
MDC	3, 6, 12	15-45	60-90	$\geq 3$	<a href="#">[2]</a> <a href="#">[3]</a>
HHMC	3, 6, 12	60-120	120-180	$\leq 0.2$	<a href="#">[2]</a> <a href="#">[3]</a>
HMMC	3, 6, 12	60-120	120-180	$\leq 0.2$	<a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Behavioral and Physiological Effects of Methylone in Rats

Experiment	Dose Range (mg/kg)	Route	Effect	Reference
Locomotor Activity	5 - 20	s.c.	Dose-dependent increase in overall locomotion.	<a href="#">[4]</a>
Locomotor Activity	5.6 - 18	i.p.	Increased activity compared to saline controls.	<a href="#">[9]</a>
Conditioned Taste Aversion	5.6 - 18	i.p.	Induction of taste avoidance.	<a href="#">[9]</a>
Body Temperature	10, 20	s.c.	Hyperthermic reaction, more pronounced in group-housed conditions.	<a href="#">[4]</a> <a href="#">[13]</a>
Self-Administration	0.5 (per infusion)	i.v.	Maintained self-administration, indicating reinforcing properties.	<a href="#">[7]</a> <a href="#">[8]</a>

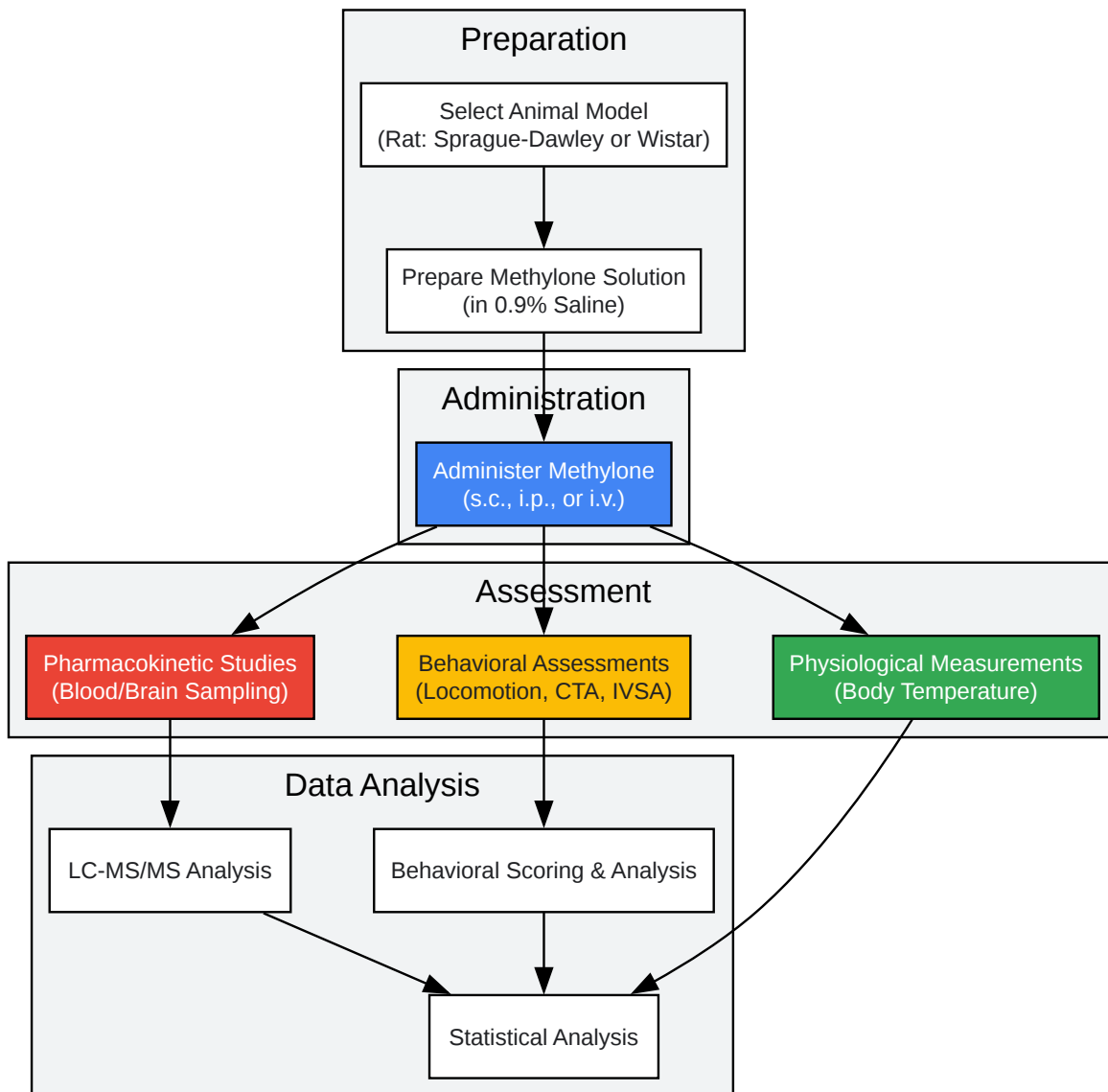
Note: A dose of 40 mg/kg s.c. has been reported to be lethal in some animals.[4][10]

## Visualizations



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Caption: Signaling pathway of Methylone at monoamine transporters.



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